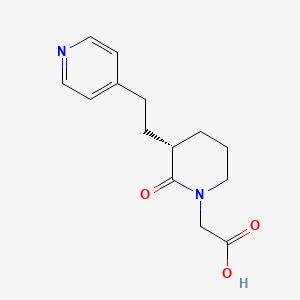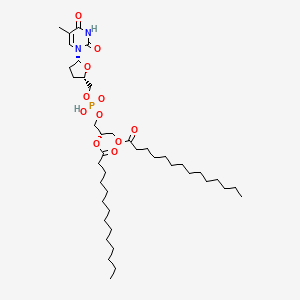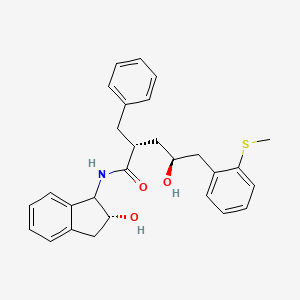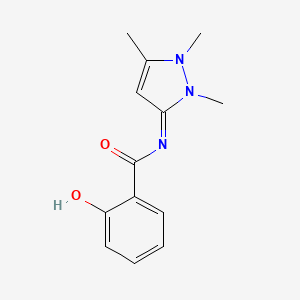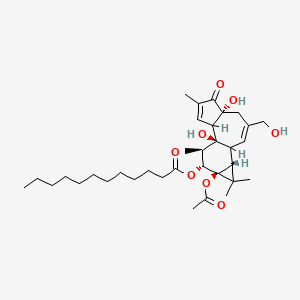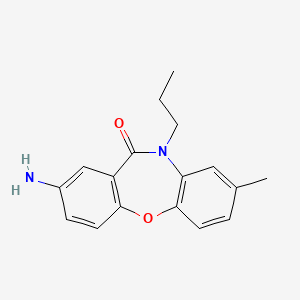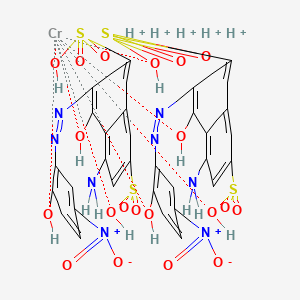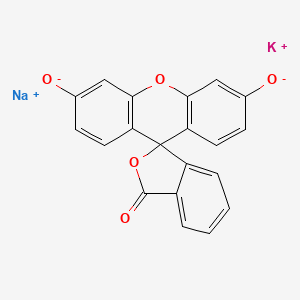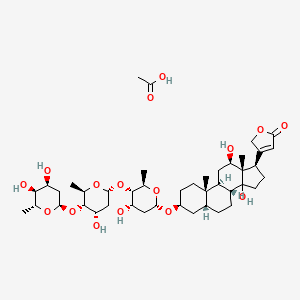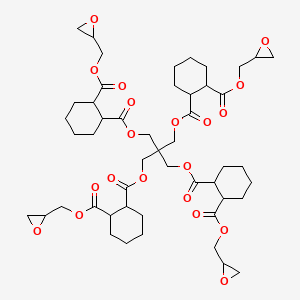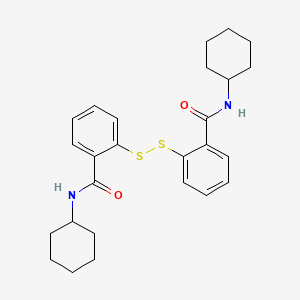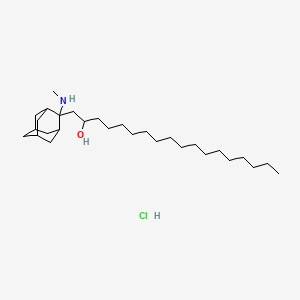
alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Hexadecyl-2-(methylamino)tricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a synthetic compound with a complex polycyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclo(3.3.1.1(sup 3,7))decane core: This can be achieved through intramolecular [4+2] cycloaddition reactions of monocyclic polyprenylated acylphloroglucinols.
Introduction of the hexadecyl group: This step involves alkylation reactions using appropriate alkyl halides under basic conditions.
Incorporation of the methylamino group: This is typically done through reductive amination reactions using methylamine and suitable reducing agents.
Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-decyl-2-(methylamino)-, hydrochloride
- Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-hexyl-2-(methylamino)-, hydrochloride
Uniqueness
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride stands out due to its longer hexadecyl chain, which can influence its lipophilicity and biological activity. This structural feature may enhance its interaction with lipid membranes and improve its efficacy in certain applications.
特性
CAS番号 |
108736-86-3 |
|---|---|
分子式 |
C29H56ClNO |
分子量 |
470.2 g/mol |
IUPAC名 |
1-[2-(methylamino)-2-adamantyl]octadecan-2-ol;hydrochloride |
InChI |
InChI=1S/C29H55NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(31)23-29(30-2)26-19-24-18-25(21-26)22-27(29)20-24;/h24-28,30-31H,3-23H2,1-2H3;1H |
InChIキー |
YTKMGAXZHISERA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


